6-Allyl vs 6-Unsubstituted Comparison: MMP-14 Inhibitory Activity
A direct comparator lacking the 6-allyl group (CID 3614066 / BDBM48274) was tested against MMP-14 catalytic domain [1-36] in a fluorogenic substrate cleavage assay and yielded EC50 = 3,570 nM. No published MMP-14 data exist for the 6-allyl-bearing target compound. The 6-allyl substituent is predicted to occupy a lipophilic sub-pocket that could enhance potency; however, this remains a class-level SAR inference from related pyrazolo[1,5-a]pyrimidine series [1] and cannot be quantified without direct experimental comparison [2].
| Evidence Dimension | MMP-14 catalytic domain inhibition potency (EC50) |
|---|---|
| Target Compound Data | Not available (no primary peer-reviewed measurement identified) |
| Comparator Or Baseline | CID 3614066 / BDBM48274 (6-H analog): EC50 = 3,570 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Fluorogenic substrate cleavage assay, MMP-14 [1-36] catalytic domain (Human), Sanford-Burnham Center for Chemical Genomics |
Why This Matters
Without quantitative MMP-14 data for the 6-allyl compound, procurement decisions based on metalloproteinase-related applications cannot be evidence-supported; the observed micromolar activity of the 6-H analog suggests the scaffold has limited intrinsic potency at MMP-14, and the allyl contribution is unproven.
- [1] BindingDB: BDBM48274 MMP-14 EC50 data. Sanford-Burnham Center for Chemical Genomics, PubChem AID 618. View Source
- [2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. View Source
